molecular formula C21H29FN2O3 B3025897 N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester CAS No. 2648861-83-8

N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester

Cat. No.: B3025897
CAS No.: 2648861-83-8
M. Wt: 376.5 g/mol
InChI Key: WPRKGJGOLPGBMG-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro EMB-PICA involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a fluoropentyl chain at the nitrogen atom. The final step involves the coupling of the indole derivative with L-valine ethyl ester to form the desired product .

Industrial Production Methods

the synthesis typically involves standard organic chemistry techniques such as condensation reactions, esterification, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

5-fluoro EMB-PICA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated analogs .

Scientific Research Applications

5-fluoro EMB-PICA is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro EMB-PICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist at the CB1 receptor, similar to other synthetic cannabinoids. This interaction leads to the modulation of neurotransmitter release, resulting in psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Comparison

5-fluoro EMB-PICA is unique due to its specific fluoropentyl chain and the presence of the L-valine ethyl ester moiety. Compared to similar compounds like 5-fluoro MDMB-PICA and 5-fluoro MMB-PICA, 5-fluoro EMB-PICA has distinct structural features that may influence its binding affinity and activity at cannabinoid receptors .

Properties

IUPAC Name

ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3/c1-4-27-21(26)19(15(2)3)23-20(25)17-14-24(13-9-5-8-12-22)18-11-7-6-10-16(17)18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,23,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRKGJGOLPGBMG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401339999
Record name Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2648861-83-8
Record name Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
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N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
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N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
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N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
Reactant of Route 5
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N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
Reactant of Route 6
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N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester

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